![molecular formula C17H17Cl2N3O2S B2424745 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide CAS No. 288154-62-1](/img/structure/B2424745.png)
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide
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Overview
Description
The compound “1-(2-(2,4-Dichlorophenoxy)propionyl)-4-phenylthiosemicarbazide” is a derivative of 2-(2,4-Dichlorophenoxy)propionic acid . It’s important to note that the exact properties and uses of this specific compound may not be well-documented .
Synthesis Analysis
While specific synthesis methods for “1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide” were not found, a related compound, 2-(2,4-Dichlorophenoxy)acetic acid and its derivatives have been synthesized and studied for their anti-inflammatory properties .Scientific Research Applications
Heterocyclic Compound Synthesis
- Ram and Pandey (1974) synthesized heterocycles related to thiosemicarbazides, such as 1,3,4-thiadiazoles and 5-mercapto-1,2,4-triazoles, from chlorophenoxyacetohydrazide. These compounds were evaluated as fungicides against Aspergillus niger, indicating potential applications in agriculture and pharmaceuticals (Ram & Pandey, 1974).
Enzymatic Studies
- Cipiciani, Cittadini, and Fringuelli (1998) investigated the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. This study contributes to understanding enzymatic processes in chiral compound synthesis (Cipiciani, Cittadini, & Fringuelli, 1998).
Antimicrobial and Analgesic Activities
- Bărbuceanu et al. (2013) synthesized and screened new triazoles, thiadiazoles, and acylthiosemicarbazides derived from 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide for antimicrobial and analgesic activities. The research highlights potential medicinal applications (Bărbuceanu et al., 2013).
Herbicidal Effects
- Shimabukuro et al. (1978) explored the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate on different plants, revealing its potential as a selective herbicide (Shimabukuro et al., 1978).
Antioxidant Properties
- Nazarbahjat et al. (2014) synthesized new thiosemicarbazide derivatives and evaluated their antioxidant activities. This research contributes to the understanding of radical scavenging properties of such compounds (Nazarbahjat et al., 2014).
Potential in Cancer Treatment
- Pitucha et al. (2020) studied thiosemicarbazide derivatives for their potential intercalation with DNA and cytotoxic effects on gastric cancer cells, pointing to possible applications in cancer therapy (Pitucha et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The compound 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known synthetic auxin . Synthetic auxins like 2,4-D primarily target the TIR1/AFB family of F-box proteins , which are part of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex . This complex plays a crucial role in auxin perception and response in plants .
Mode of Action
The compound’s interaction with its targets is likely similar to that of 2,4-D. It binds to the TIR1/AFB proteins, leading to the degradation of Aux/IAA repressor proteins . This degradation allows ARF (Auxin Response Factor) proteins to activate or repress the transcription of auxin-responsive genes . The result is a change in plant growth and development, including cell elongation, division, differentiation, and responses to light and gravity .
Biochemical Pathways
The compound affects the auxin signaling pathway, which has downstream effects on various biochemical pathways. These include pathways involved in carbohydrate metabolism, organic acid metabolism, and fatty acid metabolism . The compound’s action can lead to changes in the levels of sugars, organic acids, and fatty acids .
Pharmacokinetics
Based on its structural similarity to 2,4-d, it may be absorbed by plant cells and distributed throughout the plant via the plant’s vascular system
Result of Action
The compound’s action results in molecular and cellular effects that alter plant growth and development . At the molecular level, it changes the expression of auxin-responsive genes . At the cellular level, it can cause changes in cell elongation, division, and differentiation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy can be affected by the plant’s physiological state and environmental conditions such as light intensity and temperature . Additionally, the compound can be residually detected in soil, which may have implications for its stability and long-term effects .
properties
IUPAC Name |
1-benzyl-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-11(24-15-8-7-13(18)9-14(15)19)16(23)21-22-17(25)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,23)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDOZUZCTZQUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-benzylthiosemicarbazide | |
CAS RN |
288154-62-1 |
Source
|
Record name | N-BENZYL-2-(2-(2,4-DICHLOROPHENOXY)PROPANOYL)HYDRAZINECARBOTHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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